[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine
Description
[5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a methylamine group and at the 5-position with a benzothiazole moiety linked via a sulfanylmethyl (-SCH₂-) bridge. Its molecular formula is C₁₁H₁₀N₄S₃, with a molecular weight of 318.43 g/mol (estimated).
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S3/c1-12-10-15-14-9(18-10)6-16-11-13-7-4-2-3-5-8(7)17-11/h2-5H,6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXLSNXRPINJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(S1)CSC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclization of methyl-thiosemicarbazide with acetic anhydride under reflux conditions. Key steps include:
- Reaction : Methyl-thiosemicarbazide (0.1 mol) is heated with acetic anhydride (50 mL) at 80°C for 4 hours.
- Workup : The mixture is cooled, poured into ice-water, and neutralized with NaHCO₃. The precipitate is filtered and recrystallized from ethanol to yield 5-methyl-1,3,4-thiadiazol-2-amine (Yield: 78%).
Chloromethylation via Acetyl Chloride
Introducing the chloromethyl group involves acetylation followed by chloro substitution:
- Acetylation : 5-Methyl-1,3,4-thiadiazol-2-amine (0.017 mol) is reacted with chloroacetyl chloride (0.019 mol) in tetrahydrofuran (THF) at 0°C in the presence of trimethylamine (TEA).
- Chlorination : The intermediate acetamide is treated with PCl₅ in dichloromethane to yield 5-(chloromethyl)-1,3,4-thiadiazol-2-yl-methyl-amine (Yield: 65%).
Characterization Data :
- IR (KBr) : 3282 cm⁻¹ (N–H stretch), 1701 cm⁻¹ (C=O amide).
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 4.12 (s, 2H, CH₂Cl), 6.89 (br s, 1H, NH).
Synthesis of Benzothiazole-2-thiol
Cyclocondensation of 2-Aminothiophenol
Benzothiazole-2-thiol is prepared via Hantzsch-type condensation:
- Reaction : 2-Aminothiophenol (0.1 mol) is refluxed with carbon disulfide (CS₂) in ethanol (100 mL) for 6 hours.
- Workup : The solvent is evaporated, and the residue is triturated with NaOH solution. Acidification with HCl yields benzothiazole-2-thiol as a yellow solid (Yield: 82%).
Characterization Data :
Coupling of Thiadiazole and Benzothiazole Moieties
Nucleophilic Substitution Reaction
The chloromethyl-thiadiazole derivative reacts with benzothiazole-2-thiol under basic conditions:
- Reaction : 5-(Chloromethyl)-1,3,4-thiadiazol-2-yl-methyl-amine (0.05 mol) and benzothiazole-2-thiol (0.055 mol) are stirred in DMF with K₂CO₃ (0.1 mol) at 60°C for 12 hours.
- Workup : The mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane:ethyl acetate = 3:1) to yield the target compound (Yield: 58%).
Characterization Data :
- IR (KBr) : 1598 cm⁻¹ (C=N), 1210 cm⁻¹ (C–S–C).
- ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.39 (s, 3H, CH₃), 4.08 (s, 2H, SCH₂), 7.32–8.01 (m, 4H, Ar–H).
- X-ray Crystallography : Dihedral angle between thiadiazole and benzothiazole rings = 75.5° (cf. similar structures in).
Optimization and Comparative Analysis
Solvent and Base Screening
Reaction efficiency was evaluated across solvents (DMF, THF, acetonitrile) and bases (K₂CO₃, NaH, TEA):
| Solvent | Base | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 58 |
| THF | K₂CO₃ | 42 |
| DMF | NaH | 51 |
DMF with K₂CO₃ provided optimal nucleophilicity for thiolate ion formation.
Temperature and Time Studies
- 60°C for 12 hours : Maximized yield (58%) with minimal byproducts.
- 80°C for 6 hours : Reduced yield (45%) due to decomposition.
Mechanistic Insights
The coupling proceeds via an Sₙ2 mechanism:
- Deprotonation of benzothiazole-2-thiol by K₂CO₃ generates a thiolate ion.
- Nucleophilic attack on the chloromethyl carbon of the thiadiazole derivative.
- Elimination of Cl⁻ to form the sulfanylmethyl bridge.
Side products include disulfide formation (traced via LC-MS), mitigated by inert atmosphere.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in drug development for its potential therapeutic properties, in material synthesis for creating new materials with unique properties, and in catalysis for facilitating chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Structural and Functional Analogues
a. 5-Benzyl-1,3,4-thiadiazol-2-amine (C₉H₉N₃S)
- Structure : Lacks the benzothiazole and methylamine groups; instead, it has a benzyl group at the 5-position .
- Properties : Simpler structure with lower molecular weight (191.25 g/mol). Demonstrates moderate bioactivity but reduced solubility due to the absence of polar groups like methylamine.
- Applications : Primarily used as a precursor for more complex derivatives .
b. N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
- Structure : Features a propionamide group at the 2-position instead of methylamine.
- Properties: Exhibits anticancer activity (IC₅₀: 8–12 µM against hepatocarcinoma cells) due to the electron-withdrawing amide group, which enhances target binding .
- Key Difference : The methylamine in the target compound may improve solubility compared to the amide group .
c. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (C₉H₉N₃S)
- Structure : Substituted with a 4-methylphenyl group at the 5-position.
- Properties : Higher lipophilicity (logP ≈ 2.8) compared to the target compound (estimated logP ≈ 3.2), affecting membrane permeability .
d. [5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine (C₁₁H₁₃N₃OS)
- Structure : Contains a 2-methoxybenzyl group instead of benzothiazole.
- Properties : The methoxy group enhances solubility (logP ≈ 2.5) but reduces aromatic stacking interactions compared to the benzothiazole in the target compound .
Pharmacological and Physicochemical Comparison
| Compound | Molecular Weight | logP | Bioactivity | Key Features |
|---|---|---|---|---|
| Target Compound | 318.43 | ~3.2 | Anticancer (predicted) | Benzothiazole enhances π-π interactions |
| 5-Benzyl-1,3,4-thiadiazol-2-amine | 191.25 | ~2.3 | Precursor for synthesis | Low solubility, simple structure |
| N-(5-Methyl-thiadiazol-2-yl)-propionamide | 171.21 | ~1.8 | IC₅₀: 8–12 µM (hepatocarcinoma) | Amide group improves binding affinity |
| 5-(4-Methylphenyl)-thiadiazol-2-amine | 191.25 | ~2.8 | Insecticidal, fungicidal | High lipophilicity |
Challenges and Opportunities
- Target Compound: Limited solubility due to the benzothiazole group may require formulation adjustments. However, the methylamine group offers a site for further derivatization (e.g., protonation to form salts) .
- Analogues: Compounds like BPTES analogs (e.g., compound 6 in ) show that introducing polar groups (e.g., amino) can balance potency and solubility, a strategy applicable to the target compound .
Biological Activity
The compound [5-(Benzothiazol-2-ylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-methyl-amine is a derivative of 1,3,4-thiadiazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent studies.
Chemical Structure
The chemical formula for this compound is C10H8N4S2. The compound features a thiadiazole ring, which is a critical scaffold in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds containing the 1,3,4-thiadiazole moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) as low as 32.6 μg/mL for some derivatives, outperforming standard antibiotics like streptomycin .
- Antifungal Activity : Thiadiazole derivatives have also exhibited antifungal properties. A study indicated that certain compounds showed promising antifungal activity against strains such as Aspergillus niger and Candida albicans, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
| Compound | Target Organism | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | S. aureus | 32.6 | Antibacterial |
| Compound B | E. coli | 62.5 | Antibacterial |
| Compound C | A. niger | 47.5 | Antifungal |
Anticancer Activity
Thiadiazole derivatives have been explored for their potential anticancer effects:
- Cytotoxicity Studies : Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation in various cancer cell lines. For example, analogs of thiadiazoles demonstrated cytostatic effects on human cancer cells by inducing apoptosis through various mechanisms .
Case Studies
- Study on Antimicrobial Properties : A comprehensive study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy against multiple bacterial strains. The results indicated that modifications at the benzothiazole position significantly enhanced antimicrobial potency .
- Cytotoxic Effects in Cancer Cells : Another investigation focused on the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines (MCF-7). The study revealed that certain substitutions increased the compounds' efficacy in reducing cell viability compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
